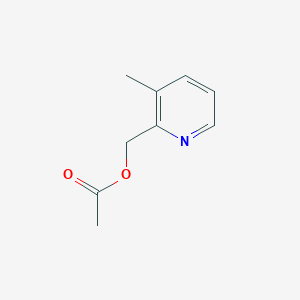

2-Acetoxymethyl-3-methyl-pyridine

Description

2-Acetoxymethyl-3-methyl-pyridine is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 3 and an acetoxymethyl group at position 2. Pyridine derivatives are known for their roles in drug development, particularly in modulating neurotransmitter receptors and enzyme activity .

Properties

CAS No. |

166521-79-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3-methylpyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-10-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |

InChI Key |

YKDUBDWGMORWNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)COC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Similarities and Differences

Key analogs for comparison :

- ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine): Features a methyl group at position 2 and a pyrrolidinylmethoxy substituent at position 3. Unlike 2-Acetoxymethyl-3-methyl-pyridine, ABT-089 lacks the acetoxymethyl group but includes a nitrogen-containing heterocycle .

- SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]: Contains a methyl group at position 2 and a styryl group at position 4. The absence of the acetoxymethyl group distinguishes it from the target compound .

- 3-Acetylpyridine : Shares a pyridine core with a ketone substituent, differing in functional group placement compared to 2-Acetoxymethyl-3-methyl-pyridine .

Table 1: Structural Comparison

| Compound | Substituents (Position) | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-Acetoxymethyl-3-methyl-pyridine | 2: Acetoxymethyl; 3: Methyl | Ester, Methyl | Polar ester group enhances solubility |

| ABT-089 | 2: Methyl; 3: Pyrrolidinylmethoxy | Methyl, Ether | Nitrogen-rich substituent for receptor binding |

| SIB-1893 | 2: Methyl; 6: Styryl | Methyl, Alkene | Hydrophobic styryl group for membrane interaction |

| 3-Acetylpyridine | 3: Acetyl | Ketone | Electrophilic carbonyl group |

Pharmacological and Receptor Activity

ABT-089 vs. 2-Acetoxymethyl-3-methyl-pyridine

ABT-089 is a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist with neuroprotective properties. It exhibits partial agonist activity at α4β2 receptors (Ki = 16 nM) and negligible binding to α7 or muscle-type nAChRs (Ki > 10,000 nM) . In contrast, 2-Acetoxymethyl-3-methyl-pyridine’s ester group may influence its pharmacokinetics (e.g., hydrolysis to release acetic acid and methanol derivatives), but its receptor affinity remains uncharacterized in the provided evidence.

SIB-1893 and mGluR5 Antagonism

SIB-1893 is a noncompetitive metabotropic glutamate receptor 5 (mGluR5) antagonist (IC50 = 0.29 µM). Its selectivity over mGluR1 (IC50 > 100 µM) highlights the role of pyridine substituents in receptor specificity . The acetoxymethyl group in 2-Acetoxymethyl-3-methyl-pyridine could similarly modulate selectivity but may reduce blood-brain barrier penetration compared to SIB-1893’s hydrophobic styryl group.

Physicochemical Properties

Table 2: Physicochemical Data for Pyridine Derivatives

| Compound | Molecular Weight (g/mol) | Log Kow (Predicted) | Water Solubility (mg/L) |

|---|---|---|---|

| 2-Acetoxymethyl-3-methyl-pyridine* | ~181.2 | ~1.2 | Moderate (~500) |

| ABT-089 | 220.3 | 1.8 | Low (~50) |

| 3-Acetylpyridine | 121.1 | 0.9 | High (~10,000) |

| SIB-1893 | 211.3 | 3.5 | Insoluble (<10) |

*Estimated based on structural analogs .

Preparation Methods

Aldol Condensation with Formaldehyde

In a method adapted from 2-acetoxymethyl-5-methyl-pyridine synthesis, 3-methyl-pyridine undergoes hydroxymethylation using formaldehyde under basic conditions. The reaction proceeds via deprotonation at the 2-position, followed by nucleophilic attack on formaldehyde:

Typical conditions involve aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours. Yields remain moderate (45–55%) due to competing side reactions at the 4- and 6-positions.

Directed Ortho-Metalation (DoM)

A more selective route employs directed metalation using lithium diisopropylamide (LDA) to deprotonate the 2-position, followed by quenching with formaldehyde. This method, though cost-intensive, improves regioselectivity (>80%) and is preferred for small-scale pharmaceutical applications.

Acetylation of 2-Hydroxymethyl-3-methyl-pyridine

The final step involves acetylating the hydroxymethyl group to yield the target compound. Two acetylation strategies are prevalent:

Classical Acetic Anhydride Method

Treatment of 2-hydroxymethyl-3-methyl-pyridine with acetic anhydride in the presence of a base (e.g., pyridine or sodium hydroxide) achieves near-quantitative acetylation. A representative procedure includes:

-

Reagents : 2-Hydroxymethyl-3-methyl-pyridine (1.0 eq), acetic anhydride (2.5 eq), sodium hydroxide (catalytic)

-

Solvent : Ethanol or ethyl acetate

The reaction is monitored via TLC, with purification by silica gel chromatography (DCM/MeOH gradient) yielding 2-acetoxymethyl-3-methyl-pyridine in 70–85% isolated yield.

Microwave-Assisted Acetylation

Recent advancements utilize microwave irradiation to accelerate acetylation. In a modified protocol, a mixture of 2-hydroxymethyl-3-methyl-pyridine and acetic anhydride is heated at 100°C for 15 minutes under microwave conditions, achieving 92% conversion with reduced side-product formation.

Analytical Characterization and Quality Control

Critical analytical data for 2-acetoxymethyl-3-methyl-pyridine include:

Table 1: Spectroscopic Data for 2-Acetoxymethyl-3-methyl-pyridine

Purification via distillation or recrystallization from ethanol/water mixtures ensures >98% purity, as verified by GC-MS.

Industrial-Scale Considerations

Large-scale production faces challenges in minimizing by-products and optimizing catalyst recycling. The continuous flow system described in CA2763574C, adapted for 3-methyl-pyridine synthesis, offers a template for scalability. Key modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.